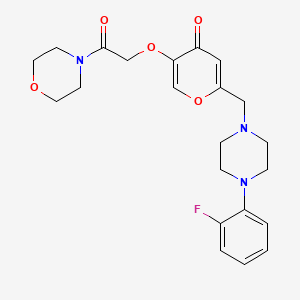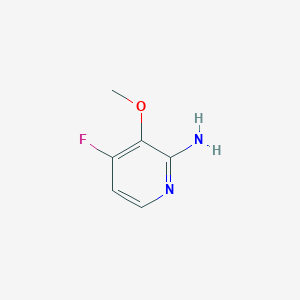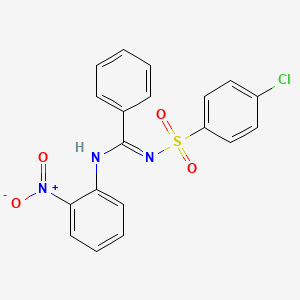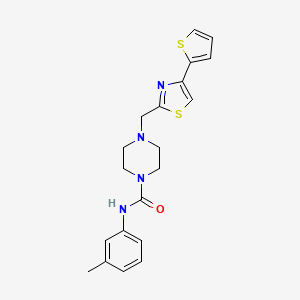
4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole, also known as MPTT, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in pharmaceutical research. MPTT belongs to the class of thiazole-containing compounds that have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antifungal properties.
Scientific Research Applications
Anticancer Properties
Research indicates that thiazole derivatives, including those related to 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole, show promising anticancer activities. For instance, compounds synthesized from thiazole and pyrazole moieties have been evaluated for their potential as anticancer agents, demonstrating significant inhibitory effects against specific cancer cell lines (Gomha et al., 2016). Additionally, microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles has been reported to yield compounds with potent antitumor activities against breast cancer cell lines (Mahmoud et al., 2021).
Antimicrobial and Anti-infective Effects
Thiazole derivatives have been synthesized and tested for their antimicrobial properties. Certain thiazole compounds exhibit moderate to excellent activity against various bacterial strains (B'Bhatt & Sharma, 2017). Furthermore, thiazole clubbed with pyrazole derivatives has shown significant anti-infective properties, including antibacterial, antimalarial, and anthelmintic activities (Bansal et al., 2020).
Antioxidant Activity
The antioxidant potential of thiazole compounds has also been investigated, with some derivatives showing promising results in scavenging free radicals and thus acting as effective antioxidants (Hossan, 2020).
Molecular Organization and Bioactive Compound Interaction
Studies have explored how thiazole derivatives interact with biological membranes, revealing insights into their molecular organization and potential mechanisms of action. For example, the interaction of thiazole-derived bioactive compounds with dipalmitoylphosphatidylcholine bilayers has been characterized, highlighting the influence of these compounds on lipid membrane properties (Kluczyk et al., 2016).
Properties
IUPAC Name |
4-methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S2/c1-13-17(23-19(20-13)15-10-6-3-7-11-15)16-12-22-18(21-16)14-8-4-2-5-9-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCPPVSFLFFADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2563677.png)
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2563678.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2563680.png)
![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2563681.png)

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2563684.png)

![1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2563688.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2563689.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2563690.png)
![2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2563694.png)
![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2563695.png)
